BACE-1 Enzyme Inhibition Profile
The compound demonstrates a defined, albeit weak, inhibitory activity against the recombinant human BACE-1 enzyme, with a Ki value of 61.6 µM [1]. This contrasts with the fully substituted 5-oxopyrrolidine derivatives in the same class that achieved sub-micromolar inhibition only after extensive synthetic optimization and C(sp3)-H functionalization to introduce a key aryl appendage for interaction with the BACE-1 S2' subsite [2]. While the 2-methylbenzyl analog is a weaker inhibitor, it provides a defined starting point for structure-activity relationship (SAR) studies, unlike the unsubstituted benzyl analog which showed only 37.6% inhibition at a much higher concentration (2 mM) in a different enzyme inhibition assay [3].
| Evidence Dimension | BACE-1 Inhibitory Activity |
|---|---|
| Target Compound Data | Ki = 61.6 µM |
| Comparator Or Baseline | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (unsubstituted analog) at 2 mM (2000 µM) showed only 37.6% enzyme inhibition; Optimized 5-oxopyrrolidine derivatives show sub-micromolar BACE-1 inhibition |
| Quantified Difference | Target compound shows ~32-fold lower affinity than the optimized class benchmark but provides a >12-fold higher effective concentration for measurable inhibition compared to the unsubstituted benzyl analog's partial effect at 2 mM. |
| Conditions | Inhibition of recombinant human BACE-1 (Ki via Dixon and Cornish-Bowden method) vs. a general enzyme inhibition assay at 2 mM. |
Why This Matters
This weak but defined BACE-1 activity establishes the compound as a viable starting point for SAR studies, unlike analogs with no measurable or only partial activity at higher concentrations.
- [1] BindingDB. BDBM50361381 CHEMBL1412710. 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. Inhibition of recombinant human BACE1. Ki = 6.16E+4 nM. View Source
- [2] Baldini L, Lenci E, Faggi C, Trabocchi A. Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Org Biomol Chem. 2024 Apr 3;22(14):2754-2763. doi: 10.1039/d3ob02117c. PMID: 38488214. View Source
- [3] BRENDA: The Comprehensive Enzyme Information System. Ligand: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. 37.6% inhibition at 2 mM. View Source
